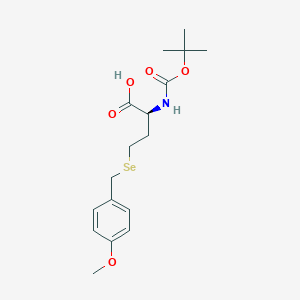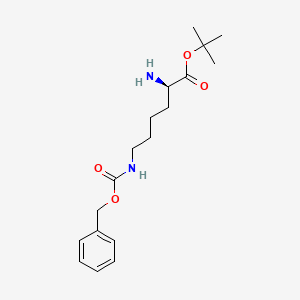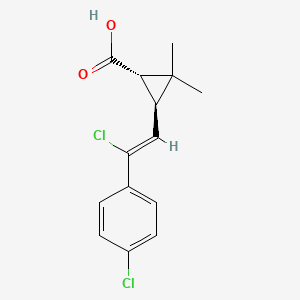
(S)-2-((tert-Butoxycarbonyl)amino)-4-((4-methoxybenzyl)selanyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-HomoSec(Mob)-OH: is a chemical compound used primarily in organic synthesis. It is a derivative of homoserine, which is an amino acid. The compound is often used as a building block in peptide synthesis due to its protective groups, which help in preventing unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-HomoSec(Mob)-OH typically involves the protection of the amino and hydroxyl groups of homoserine. The Boc (tert-butoxycarbonyl) group is used to protect the amino group, while the Mob (methoxybenzyl) group protects the hydroxyl group. The synthesis process generally involves the following steps:
Protection of the amino group: Homoserine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-Homoserine.
Protection of the hydroxyl group: The Boc-Homoserine is then reacted with methoxybenzyl chloride (Mob-Cl) in the presence of a base to form Boc-HomoSec(Mob)-OH.
Industrial Production Methods
Industrial production of Boc-HomoSec(Mob)-OH follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Boc-HomoSec(Mob)-OH undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the protective groups.
Substitution: The protective groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acidic or basic conditions are used to remove the protective groups, such as trifluoroacetic acid (TFA) for Boc removal and hydrogenolysis for Mob removal.
Major Products Formed
Oxidation: Formation of Boc-HomoSec(Mob)-one.
Reduction: Formation of homoserine after removal of protective groups.
Substitution: Formation of various derivatives depending on the substituents introduced.
Scientific Research Applications
Boc-HomoSec(Mob)-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Boc-HomoSec(Mob)-OH involves its role as a protected amino acid derivative. The protective groups prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The Boc group is typically removed under acidic conditions, while the Mob group is removed under hydrogenolysis conditions.
Comparison with Similar Compounds
Similar Compounds
Boc-Homoserine: Similar in structure but lacks the Mob protective group.
Boc-Serine: Another protected amino acid but with a different side chain.
Fmoc-HomoSec(Mob)-OH: Uses a different protective group (Fmoc) for the amino group.
Uniqueness
Boc-HomoSec(Mob)-OH is unique due to its dual protective groups, which provide greater stability and selectivity during synthesis. This makes it particularly useful in complex peptide synthesis where multiple protective groups are required.
Properties
Molecular Formula |
C17H25NO5Se |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
(2S)-4-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C17H25NO5Se/c1-17(2,3)23-16(21)18-14(15(19)20)9-10-24-11-12-5-7-13(22-4)8-6-12/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 |
InChI Key |
DACGJHKBWPCGRY-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC[Se]CC1=CC=C(C=C1)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC[Se]CC1=CC=C(C=C1)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-6-(3-methylbenzyl)-1,2,3,4,7a,8,9,10,11,11a-decahydrobenzo[4,5]imidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(6H)-one](/img/structure/B13134796.png)

![rel-(1R,3S,4S)-Bicyclo[2.2.1]heptane-1-carboxylicacid,3-hydroxy-4,7,7-trimethyl-,methylester](/img/structure/B13134813.png)
![7'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B13134820.png)
![sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B13134822.png)
![17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13134832.png)


![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)

![2-[(5Z)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13134862.png)

